OPN expression inhibitor 1

Breast Cancer Metastasis OPN Expression Regulation Antimetastatic Activity

OPN expression inhibitor 1 (also cataloged as OPN-IN-1 or Compound 11; CAS: 2257492-95-6) is a synthetic small-molecule osteopontin (OPN) expression inhibitor. The compound is structurally classified as a DHA (docosahexaenoic acid) ether derivative containing a 1,2,3-triazole ring.

Molecular Formula C25H33N3O5
Molecular Weight 455.5 g/mol
Cat. No. B10857024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOPN expression inhibitor 1
Molecular FormulaC25H33N3O5
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CN(N=N5)CC6=CC=CC=C6)C
InChIInChI=1S/C25H33N3O5/c1-16-9-10-21-17(2)22(30-23-25(21)20(16)11-12-24(3,31-23)32-33-25)29-15-19-14-28(27-26-19)13-18-7-5-4-6-8-18/h4-8,14,16-17,20-23H,9-13,15H2,1-3H3/t16-,17-,20+,21+,22?,23-,24?,25-/m1/s1
InChIKeyQRKZWJMHZFFVGH-RCGBBLIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OPN Expression Inhibitor 1 (OPN-IN-1) Procurement Guide: CAS 2257492-95-6 Molecular Characteristics and Research Identity


OPN expression inhibitor 1 (also cataloged as OPN-IN-1 or Compound 11; CAS: 2257492-95-6) is a synthetic small-molecule osteopontin (OPN) expression inhibitor . The compound is structurally classified as a DHA (docosahexaenoic acid) ether derivative containing a 1,2,3-triazole ring . Its molecular formula is C25H33N3O5 with a molecular weight of 455.55 g/mol . OPN expression inhibitor 1 is primarily utilized in breast cancer metastasis research and exerts its activity through downregulation of OPN protein expression in cancer cells .

Why Generic Substitution Fails: Structural and Mechanistic Differentiation of OPN Expression Inhibitor 1 from Other OPN-Modulating Agents


A scientific or industrial user cannot simply substitute OPN expression inhibitor 1 with other OPN-targeting compounds, including OPN-neutralizing antibodies, OPN-derived peptide inhibitors, natural product-based OPN modulators, or even other small-molecule OPN expression inhibitors lacking the 1,2,3-triazole-1,2,4-trioxane hybrid scaffold. OPN expression inhibitor 1 operates at the transcriptional/translational level to suppress OPN protein production rather than neutralizing secreted OPN or blocking receptor binding . This mechanistic distinction has functional consequences: direct comparison reveals that the parent compound artemisinin fails to produce appreciable OPN downregulation in MDA-MB-435 breast cancer cells, whereas dihydroartemisinin (DHA) and synthetic 1,2,4-trioxane derivatives (the chemical class to which OPN expression inhibitor 1 belongs) demonstrate measurable suppression of OPN expression [1]. Furthermore, OPN expression inhibitor 1 is specifically designed for anti-metastatic research applications, whereas many alternative OPN modulators are optimized for distinct disease contexts (e.g., bone resorption, autoimmune inflammation, or fibrosis) and may lack validated activity in cancer metastasis models [2].

Product-Specific Quantitative Evidence: Measurable Differentiation of OPN Expression Inhibitor 1


Differential OPN Downregulation: Synthetic 1,2,4-Trioxane Derivatives vs. Artemisinin Parent Compound in MDA-MB-435 Breast Cancer Cells

OPN expression inhibitor 1 belongs to a class of synthetic 1,2,3-triazole tethered 1,2,4-trioxane derivatives that demonstrate superior OPN downregulation compared to the parent natural product artemisinin. In comparative experiments using MDA-MB-435 breast cancer cells, artemisinin exhibited no appreciable OPN downregulation, whereas dihydroartemisinin (DHA) and select synthetic 1,2,4-trioxane monomers and dimers showed measurable suppression of OPN expression [1]. The study authors noted that 1,2,4-trioxane dimers with structurally flexible linkers produced better OPN downregulation outcomes [1]. This structural optimization rationale distinguishes the 1,2,3-triazole-1,2,4-trioxane hybrid scaffold of OPN expression inhibitor 1 from unmodified artemisinin-based molecules.

Breast Cancer Metastasis OPN Expression Regulation Antimetastatic Activity

OPN Expression Inhibitor 1 IC50 Value in MDA-MB-435 Breast Cancer Cell Metastasis Assay

OPN expression inhibitor 1 (Compound 11) demonstrates an IC50 of 2.13 µM for inhibiting osteopontin (OPN) expression in MDA-MB-435 breast cancer cells . The compound acts as an anti-metastasis agent in the control of MDA-MB-435 breast cancer cell metastasis . This quantitative potency metric provides a benchmark for experimental design and enables comparison with other OPN-modulating agents when evaluated under comparable assay conditions.

Breast Cancer Metastasis OPN Expression Inhibition Anti-metastatic Activity

Structural Uniqueness: 1,2,3-Triazole-1,2,4-Trioxane Hybrid Scaffold Differentiation from Natural Product and Peptide OPN Modulators

OPN expression inhibitor 1 incorporates a DHA ether backbone functionalized with a 1,2,3-triazole ring . This structural configuration differs fundamentally from the three major alternative classes of OPN-modulating agents: (1) natural product alkaloids such as (-)-agelastatin A, an oroidin alkaloid with a bromopyrrole core scaffold [1]; (2) OPN-derived peptide inhibitors including OPAR (IC50: 2.97 µg/mL / 1.62 µM) and pOPAR (IC50: 1.93 µg/mL / 0.867 µM) [2]; and (3) therapeutic antibodies such as ASK8007, a humanized monoclonal antibody that neutralizes extracellular OPN in rheumatoid arthritis [3]. The 1,2,3-triazole-1,2,4-trioxane hybrid scaffold of OPN expression inhibitor 1 is chemically distinct from these alternatives, which may confer different physicochemical properties, target engagement kinetics, and intracellular penetration characteristics.

Chemical Scaffold Differentiation 1,2,3-Triazole Chemistry Synthetic OPN Inhibitor

Synthetic Accessibility and Purity Specifications: Differentiation from Natural Product-Derived OPN Inhibitors

OPN expression inhibitor 1 is commercially available with certified purity of ≥99% (HPLC) [1] or 99.98% , ensuring batch-to-batch reproducibility for research applications. This contrasts with natural product-derived OPN inhibitors such as (-)-agelastatin A, which requires a 14-step stereoselective synthesis with an approximate overall yield of 8% [2], and OPN-derived peptide inhibitors that require specialized solid-phase peptide synthesis and phosphorylation steps. The synthetic accessibility and high-purity specification of OPN expression inhibitor 1 support reproducible experimental outcomes and reduce procurement variability.

Synthetic Chemistry Purity Specifications Compound Reproducibility

Defined Research Applications of OPN Expression Inhibitor 1: Evidence-Based Experimental Scenarios


Anti-metastatic Activity Assessment in Triple-Negative Breast Cancer Models

OPN expression inhibitor 1 is optimized for research investigating breast cancer cell metastasis, with validated activity in MDA-MB-435 breast cancer cells [1]. The compound acts as an anti-metastasis agent through downregulation of OPN expression [2]. Based on the 2.13 µM IC50 value for OPN expression inhibition in MDA-MB-435 cells , investigators can design dose-response studies using concentrations in the low micromolar range (e.g., 0.5-10 µM) to assess effects on migration, invasion, and colony formation endpoints. This application is most appropriate for in vitro studies with MDA-MB-435, MDA-MB-231, or MCF-7 breast cancer cell lines. OPN expression inhibitor 1 may also be used in combination with standard-of-care agents to evaluate potential synergistic anti-metastatic effects.

OPN-Dependent Signaling Pathway Mechanistic Studies

Given the demonstration that synthetic 1,2,4-trioxane derivatives downregulate OPN expression in cancer cells [1], OPN expression inhibitor 1 can be employed to interrogate OPN-dependent signaling pathways. Researchers may utilize this compound to assess downstream effects on pathways known to be modulated by OPN, including FAK/ERK/NF-κB signaling [2]. This application involves treating OPN-expressing cancer cell lines with OPN expression inhibitor 1 (2-5 µM range based on the reported 2.13 µM IC50 ) and measuring changes in phosphorylated FAK, ERK1/2, and NF-κB nuclear translocation. The compound's specific mechanism—inhibition of OPN protein expression rather than receptor antagonism—makes it suitable for distinguishing between OPN-dependent and OPN-independent signaling events.

Structure-Activity Relationship (SAR) Studies of 1,2,3-Triazole-1,2,4-Trioxane Derivatives

OPN expression inhibitor 1 represents a specific member of the 1,2,3-triazole tethered 1,2,4-trioxane chemical class [1]. Its well-defined structure (DHA ether backbone with 1,2,3-triazole ring) and established OPN expression inhibitory activity (IC50: 2.13 µM in MDA-MB-435 cells [2]) position it as a reference standard for SAR investigations. Medicinal chemists may procure this compound as a benchmark for evaluating novel triazole-trioxane hybrid analogs. Comparative assessments can measure OPN downregulation efficiency relative to OPN expression inhibitor 1, enabling quantitative structure-activity correlations. The compound's high purity specification (≥99% ) supports its use as an analytical reference standard in SAR campaigns.

Negative Control Design for OPN-Targeting Antibody Studies

OPN expression inhibitor 1 operates through a fundamentally distinct mechanism from OPN-neutralizing antibodies such as ASK8007, which target extracellular OPN protein [1]. Whereas antibodies block secreted OPN from engaging cell surface receptors (e.g., integrins, CD44), OPN expression inhibitor 1 suppresses intracellular OPN protein production [2]. This mechanistic divergence enables researchers to employ OPN expression inhibitor 1 as a tool to dissect the relative contributions of intracellular vs. extracellular OPN pools to disease phenotypes. For instance, comparing the anti-metastatic efficacy of OPN expression inhibitor 1 (IC50: 2.13 µM for OPN downregulation ) against OPN-neutralizing antibodies in parallel assays can reveal whether OPN-mediated metastasis depends primarily on autocrine/intracrine OPN signaling versus paracrine/endocrine OPN effects.

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